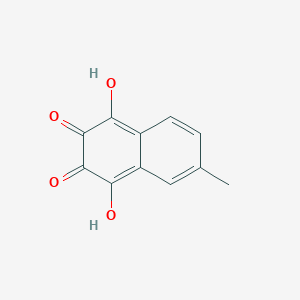
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione, also known as lawsone, is a natural organic compound found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a dye for hair, skin, and nails. Recently, lawsone has gained attention for its potential therapeutic properties, particularly in the fields of cancer research and wound healing.
Mechanism Of Action
Lawsone exerts its anticancer effects through multiple mechanisms. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis. Lawsone also inhibits the activity of various enzymes involved in cell proliferation, such as topoisomerase and telomerase. In wound healing, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione promotes the expression of growth factors and cytokines, which stimulate cell migration and proliferation.
Biochemical And Physiological Effects
Lawsone has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-inflammatory effects, which can reduce inflammation and pain. Lawsone has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Lawsone is also relatively easy to synthesize or extract from the henna plant. However, 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its bioavailability and efficacy.
Future Directions
1. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione as a chemopreventive agent, which can prevent cancer before it develops.
2. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
3. Developing novel drug delivery systems for 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione to improve its solubility and bioavailability.
4. Investigating the potential of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione in combination with other anticancer agents to enhance their efficacy.
5. Studying the effects of 2,3-Dihydroxy-6-methylnaphthalene-1,4-dione on other diseases, such as diabetes and neurodegenerative disorders.
Synthesis Methods
Lawsone can be extracted from the leaves of the henna plant using various solvents such as ethanol, methanol, or water. It can also be synthesized from 2-hydroxy-1,4-naphthoquinone through a series of chemical reactions.
Scientific Research Applications
Lawsone has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Lawsone acts by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been investigated for its wound healing properties. Lawsone has been shown to promote cell migration and proliferation, as well as increase collagen synthesis in wound healing.
properties
CAS RN |
120376-90-1 |
|---|---|
Product Name |
2,3-Dihydroxy-6-methylnaphthalene-1,4-dione |
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2,3-dihydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
InChI Key |
OKMHNTCFFYTSJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=O)C(=O)C(=C2C=C1)O)O |
synonyms |
1,4-Naphthalenedione, 2,3-dihydroxy-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



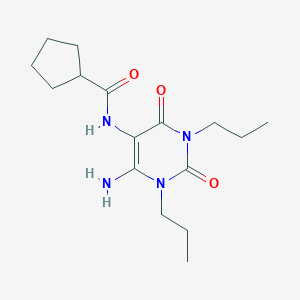


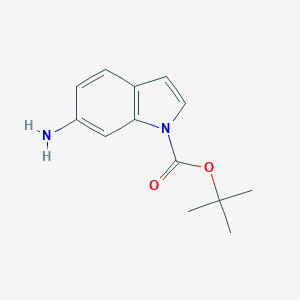

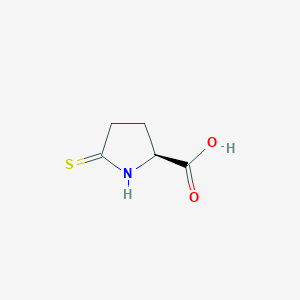
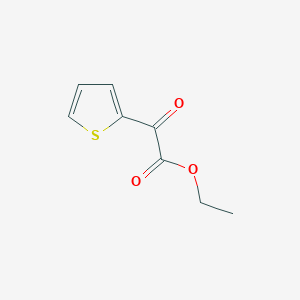
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
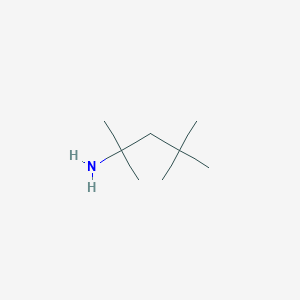
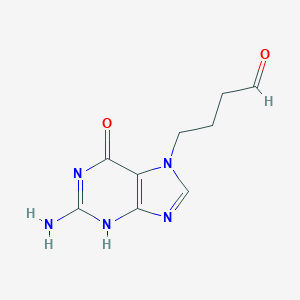
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
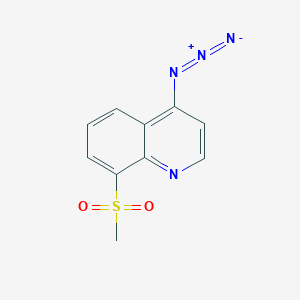
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
